3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the substituents present in the thiazole compound .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis and Scaffold Applications
3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is part of a class of compounds that are used as scaffolds in chemical synthesis. For example, similar compounds are synthesized for developing highly functionalized isoxazoles and heterocycles, which are valuable in various chemical applications (Ruano, Fajardo, & Martín, 2005).
Antimicrobial and Antituberculosis Properties
Compounds structurally related to this compound have shown promise in antimicrobial and antituberculosis research. Studies indicate that pyridine- and pyrazine-substituted compounds have been synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of potency (Gezginci, Martin, & Franzblau, 1998).
Synthetic Chemistry and Functionalization
In synthetic chemistry, these compounds are used in the functionalization of various chemical structures. This includes the synthesis of pyridine derivatives and other complex molecules, demonstrating the compound's versatility in creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).
Biological Activity Studies
Various derivatives of this compound class have been synthesized and screened for biological activities, such as antimicrobial and antitumor activities. These studies are crucial in discovering new therapeutic agents and understanding the biological implications of these chemical structures (Panda, Karmakar, & Jena, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-6-11(19-17-8)12(18)16-13-15-10(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMCOAAAJJMQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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